5,6-Dicloro-2-metilnicotinato

Descripción general

Descripción

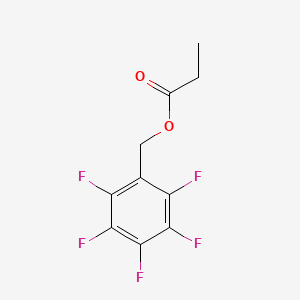

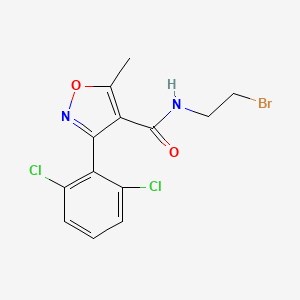

Methyl 5,6-Dichloronicotinate is a chemical compound with the molecular formula C7H5Cl2NO2 . It has a molecular weight of 206.03 . The compound appears as a white to yellow solid .

Synthesis Analysis

The synthesis of Methyl 5,6-Dichloronicotinate involves the addition of 4.45 mL of sulfuric acid to 5.0 g of 5,6-dichloronicotinic acid (26 mmol) dissolved in 50 mL of methanol. The mixture is refluxed under heating and stirring for 18 hours. After cooling to 4° C, it is neutralized with a saturated sodium bicarbonate solution, and methanol is concentrated under reduced pressure.Molecular Structure Analysis

The molecular structure of Methyl 5,6-Dichloronicotinate is represented by the formula C7H5Cl2NO2 . More detailed structural information can be obtained from resources like ChemSpider and PubChem .Physical and Chemical Properties Analysis

Methyl 5,6-Dichloronicotinate is a white to yellow solid . It has a molecular weight of 206.03 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación

Investigación en Proteómica

5,6-Dicloro-2-metilnicotinato: se utiliza en proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto se utiliza como producto especializado para aplicaciones de investigación en proteómica debido a su reactividad y capacidad para modificar péptidos y proteínas para un análisis posterior .

Síntesis Orgánica

En química orgánica, This compound sirve como un bloque de construcción para la síntesis de moléculas más complejas. Sus grupos funcionales dicloro y éster lo convierten en un reactivo versátil para construir compuestos heterocíclicos, que son cruciales en el desarrollo de productos farmacéuticos .

Química Medicinal

Este compuesto es significativo en química medicinal para el diseño y descubrimiento de fármacos. Puede actuar como un inhibidor de ciertas enzimas del citocromo P450, que son importantes para el metabolismo de los fármacos. Comprender sus efectos inhibitorios puede conducir al desarrollo de nuevos fármacos con mejores perfiles de eficacia y seguridad .

Farmacocinética

This compound: se estudia por sus propiedades farmacocinéticas, como la absorción gastrointestinal y la permeabilidad de la barrera hematoencefálica. Estos estudios son esenciales para predecir cómo se comporta en el cuerpo, lo cual es crítico para el desarrollo de fármacos .

Seguridad y Manejo de Productos Químicos

La investigación sobre la seguridad y el manejo de This compound es vital para los entornos de laboratorio e industrial. La información sobre su estado físico, las condiciones de almacenamiento y las precauciones de seguridad son necesarias para garantizar un uso seguro y el cumplimiento de las normas .

Química Analítica

En química analítica, This compound puede utilizarse como un compuesto estándar o de referencia. Sus propiedades físicas y químicas bien definidas permiten la calibración de instrumentos y la validación de métodos analíticos .

Química Ambiental

Se estudian el impacto ambiental y las vías de degradación de This compound para comprender su persistencia y sus posibles efectos en los ecosistemas. Esta investigación es crucial para evaluar los riesgos ambientales y desarrollar estrategias de remediación .

Estudios de Biodisponibilidad

Se llevan a cabo estudios sobre la biodisponibilidad de This compound para determinar su solubilidad y distribución dentro de los sistemas biológicos. Esta información es esencial para diseñar formas de dosificación y sistemas de administración para aplicaciones terapéuticas .

Safety and Hazards

Mecanismo De Acción

Pharmacokinetics

The pharmacokinetic properties of Methyl 5,6-Dichloronicotinate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism . These properties may impact the bioavailability of the compound.

Análisis Bioquímico

Biochemical Properties

Methyl 5,6-Dichloronicotinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as nicotinamide adenine dinucleotide phosphate oxidase and cytochrome P450 enzymes. These interactions are primarily inhibitory, affecting the catalytic activity of these enzymes. The compound’s structure allows it to bind to the active sites of these enzymes, thereby hindering their normal function .

Cellular Effects

The effects of Methyl 5,6-Dichloronicotinate on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the mitogen-activated protein kinase pathway, leading to changes in cell proliferation and apoptosis. Additionally, Methyl 5,6-Dichloronicotinate affects the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, Methyl 5,6-Dichloronicotinate exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition. This binding is facilitated by the chlorine atoms, which enhance the compound’s affinity for the enzyme’s active site. Furthermore, Methyl 5,6-Dichloronicotinate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5,6-Dichloronicotinate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a reduction in its inhibitory effects on enzymes and other biomolecules. Long-term studies have shown that prolonged exposure to Methyl 5,6-Dichloronicotinate can result in adaptive cellular responses, such as upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of Methyl 5,6-Dichloronicotinate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects enzyme activity. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

Methyl 5,6-Dichloronicotinate is involved in several metabolic pathways, including those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinamide adenine dinucleotide phosphate oxidase, which plays a role in the oxidative metabolism of nicotinic acid derivatives. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, Methyl 5,6-Dichloronicotinate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins .

Subcellular Localization

The subcellular localization of Methyl 5,6-Dichloronicotinate is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and other biomolecules. Additionally, the compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations are essential for its role in modulating cellular processes .

Propiedades

IUPAC Name |

methyl 5,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZINXYBRIQTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381956 | |

| Record name | Methyl 5,6-Dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56055-54-0 | |

| Record name | Methyl 5,6-Dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5,6-dichloronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)

![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)

![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)